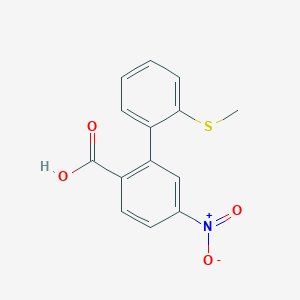
5-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(3-methylthiophenyl)benzoic acid, or 5F3MB, is an important organic compound in the field of organic chemistry. It is a fluorinated benzoic acid derivative that is used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and material science. 5F3MB has been extensively studied due to its unique properties and structure, and its ability to interact with a wide range of molecules.
Mécanisme D'action
5F3MB is a fluorinated benzoic acid derivative, and its mechanism of action is based on its ability to interact with a wide range of molecules. It is able to interact with both electron-rich and electron-poor molecules, and is able to form hydrogen bonds with other molecules. The fluorine atom in the molecule is able to interact with electron-rich molecules, while the methylthiophenyl group is able to interact with electron-poor molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F3MB are largely unknown. However, it has been suggested that 5F3MB may have anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, 5F3MB has been shown to have a moderate effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5F3MB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available. In addition, it is a relatively stable compound, making it suitable for a variety of synthetic organic reactions. The main limitation of 5F3MB is that it is a relatively non-polar compound, making it difficult to dissolve in polar solvents.
Orientations Futures
The potential future directions for 5F3MB are numerous. It could be used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, 5F3MB could be used in the synthesis of fluorescent dyes and as a starting material for the synthesis of a variety of organic molecules. Finally, 5F3MB could be used in the synthesis of a variety of polymers and materials, such as polyimides, polyurethanes, and polyesters.
Méthodes De Synthèse
5F3MB can be synthesized in several ways, including the Mitsunobu reaction, the Wittig reaction, the Ullmann reaction, the Stille reaction, and the Suzuki reaction. The most common method is the Mitsunobu reaction, which involves the use of a phosphine oxide and a dialkyl azodicarboxylate as the reagents. The reaction proceeds via a nucleophilic substitution of the phosphine oxide, forming a substituted benzoic acid.
Applications De Recherche Scientifique
5F3MB has a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of fluorescent dyes and as a starting material for the synthesis of a variety of organic molecules. In addition, 5F3MB has been used in the synthesis of a variety of polymers and materials, such as polyimides, polyurethanes, and polyesters.
Propriétés
IUPAC Name |
3-fluoro-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBMBCJYTYLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














